

# The Discovery and Synthesis of Mazdutide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

# **Abstract**

Mazdutide (also known as LY3305677 and IBI362) is an investigational dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon receptors, developed through a collaboration between Eli Lilly and Company and Innovent Biologics.[1][2] As an oxyntomodulin (OXM) analogue, mazdutide is engineered for extended duration of action, allowing for once-weekly subcutaneous administration.[3][4] This potent unimolecular peptide has demonstrated significant efficacy in promoting weight loss and improving glycemic control in clinical trials, positioning it as a promising therapeutic candidate for obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of mazdutide, including detailed, representative experimental protocols and a summary of key clinical trial data.

# **Discovery and Rationale**

The development of **mazdutide** is rooted in the therapeutic potential of the naturally occurring gut hormone oxyntomodulin. OXM is a 37-amino acid peptide that activates both the GLP-1 and glucagon receptors, leading to reduced food intake, increased energy expenditure, and improved glucose metabolism.[5] However, the therapeutic application of native OXM is limited by its short in-vivo half-life.



**Mazdutide** was designed to overcome this limitation by incorporating two key structural modifications: the substitution of the second amino acid with alpha-aminoisobutyric acid (Aib) to confer resistance to dipeptidyl peptidase-4 (DPP-4) degradation, and the attachment of a C20 fatty diacid moiety to the lysine residue at position 20 via a hydrophilic linker. This fatty acid modification promotes binding to serum albumin, significantly extending the peptide's half-life and enabling once-weekly dosing.

# **Chemical Synthesis of Mazdutide**

The synthesis of **mazdutide**, a complex acylated peptide, is achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following is a representative protocol for the synthesis of the **mazdutide** peptide backbone and its subsequent acylation.

## **Materials and Reagents**

- · Fmoc-protected amino acids
- Rink Amide MBHA resin
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water
- Linker: Fmoc-NH-(PEG)n-COOH (where n represents the number of polyethylene glycol units)
- Fatty acid: C20 fatty diacid
- Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC)



Analytical instruments: Mass spectrometer, HPLC

# Representative Solid-Phase Peptide Synthesis (SPPS) Protocol

- Resin Swelling: The Rink Amide resin is swelled in DMF for 1-2 hours.
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
- Amino Acid Coupling: The first Fmoc-protected amino acid is activated with HBTU/HOBt and DIPEA in DMF and then coupled to the deprotected resin. The reaction is monitored for completion using a Kaiser test.
- Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the mazdutide sequence.
- Linker and Fatty Acid Conjugation:
  - The side chain protecting group of the lysine at position 20 is selectively removed.
  - The hydrophilic linker is coupled to the lysine side chain using the same coupling chemistry.
  - The C20 fatty diacid is then coupled to the linker.
- Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) for 2-3 hours.
- Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by RP-HPLC.
- Characterization: The purified mazdutide is characterized by mass spectrometry to confirm
  its molecular weight and by analytical HPLC to determine its purity.

# **Mechanism of Action and Signaling Pathways**



**Mazdutide** exerts its therapeutic effects by acting as a dual agonist at the GLP-1 and glucagon receptors, both of which are G-protein coupled receptors.

### **GLP-1 Receptor Activation**

Activation of the GLP-1 receptor by **mazdutide** initiates a signaling cascade that leads to:

- Enhanced Glucose-Dependent Insulin Secretion: Increased intracellular cyclic AMP (cAMP) levels in pancreatic β-cells promote insulin release in response to elevated blood glucose.
- Suppressed Glucagon Secretion: Reduces glucagon release from pancreatic α-cells, thereby lowering hepatic glucose production.
- Delayed Gastric Emptying: Slows the rate at which food leaves the stomach, promoting a feeling of fullness.
- Reduced Appetite: Acts on appetite centers in the brain to decrease food intake.

## **Glucagon Receptor Activation**

Activation of the glucagon receptor by **mazdutide** contributes to:

- Increased Energy Expenditure: Stimulates thermogenesis and increases metabolic rate.
- Enhanced Hepatic Fat Metabolism: Promotes the breakdown of fats in the liver.

The synergistic action on both receptors is believed to result in more significant weight loss and improved glycemic control compared to selective GLP-1 receptor agonists.





Click to download full resolution via product page

Caption: Mazdutide's dual agonist signaling pathways.

# **Experimental Protocols**

The following are representative protocols for key in-vitro and clinical experiments used to characterize the activity of **mazdutide**.



## **In-Vitro Receptor Activation Assay**

This assay determines the potency of **mazdutide** in activating the GLP-1 and glucagon receptors.

#### 4.1.1. Materials and Reagents

- HEK293 cells stably expressing the human GLP-1 receptor or glucagon receptor
- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., HBSS with 0.1% BSA)
- cAMP assay kit (e.g., HTRF or ELISA-based)
- **Mazdutide** and reference agonists (e.g., GLP-1, glucagon)
- 96-well cell culture plates

#### 4.1.2. Protocol

- Cell Seeding: Seed the receptor-expressing HEK293 cells into 96-well plates at a density of 20,000 cells/well and incubate overnight.
- Compound Preparation: Prepare serial dilutions of mazdutide and reference agonists in assay buffer.
- Cell Treatment: Wash the cells with assay buffer and then add the compound dilutions.
   Incubate for 30 minutes at 37°C.
- cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
- Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.





Click to download full resolution via product page

Caption: Workflow for the in-vitro receptor activation assay.



## **Clinical Trial Protocol: GLORY-1 Study**

The GLORY-1 study was a pivotal Phase 3 clinical trial designed to evaluate the efficacy and safety of **mazdutide** in Chinese adults with overweight or obesity.[6][7]

#### 4.2.1. Study Design

- Type: Multicenter, randomized, double-blind, placebo-controlled.[6]
- Participants: 610 Chinese adults with a BMI of ≥28 kg/m<sup>2</sup> or a BMI of ≥24 kg/m<sup>2</sup> with at least one weight-related comorbidity.[6]
- Intervention: Participants were randomized in a 1:1:1 ratio to receive once-weekly subcutaneous injections of **mazdutide** 4 mg, **mazdutide** 6 mg, or placebo for 48 weeks.[6]

#### 4.2.2. Endpoints

- Primary Endpoints:
  - Percent change in body weight from baseline at week 32.[6]
  - Proportion of participants achieving ≥5% weight loss from baseline at week 32.[6]
- Key Secondary Endpoints:
  - Proportion of participants achieving ≥10% and ≥15% weight loss.[6]
  - Changes in waist circumference, systolic blood pressure, triglycerides, LDL-cholesterol, total cholesterol, serum uric acid, and alanine aminotransferase (ALT).[6]

#### 4.2.3. Methodology for Secondary Endpoint Measurement

- Waist Circumference: Measured at the midpoint between the lower margin of the last palpable rib and the top of the iliac crest.
- Blood Pressure: Measured in a seated position after at least 5 minutes of rest using a validated automated oscillometric device.



- Lipid Profile (Triglycerides, LDL-C, Total Cholesterol): Determined from fasting blood samples using standard enzymatic colorimetric assays.
- Serum Uric Acid: Measured from fasting blood samples using a uricase-based enzymatic method.
- Alanine Aminotransferase (ALT): Measured from fasting blood samples using a standardized enzymatic rate method.

# **Clinical Efficacy and Safety Data**

The GLORY-1 and DREAMS-1 clinical trials have provided robust data on the efficacy and safety of **mazdutide**.

# **GLORY-1 Study Results**



| Endpoint                                                          | Mazdutide 4 mg | Mazdutide 6 mg | Placebo |
|-------------------------------------------------------------------|----------------|----------------|---------|
| Mean % Weight<br>Change at Week 48                                | -11.00%        | -14.01%        | +0.30%  |
| % Participants with<br>≥15% Weight Loss at<br>Week 48             | 35.7%          | 49.5%          | 2.0%    |
| Mean Change in<br>Waist Circumference<br>at Week 48 (cm)          | -9.48          | -10.96         | -1.48   |
| Mean Change in<br>Systolic Blood<br>Pressure at Week 48<br>(mmHg) | -8.1           | -9.9           | -1.8    |
| Mean % Change in<br>Triglycerides at Week<br>48                   | -25.2%         | -28.9%         | -1.2%   |
| Mean % Change in<br>LDL-Cholesterol at<br>Week 48                 | -8.9%          | -11.4%         | +0.9%   |
| Mean Change in<br>Serum Uric Acid at<br>Week 48 (µmol/L)          | -44.79         | -44.79         | +5.96   |
| Mean Change in ALT at Week 48 (U/L)                               | -14.50         | -14.50         | -4.50   |

Data from the GLORY-1 trial.[7][8][9]

# **DREAMS-1 Study Results**



| Endpoint                           | Mazdutide 4 mg | Mazdutide 6 mg | Placebo |
|------------------------------------|----------------|----------------|---------|
| Mean Change in<br>HbA1c at Week 24 | -1.57%         | -2.15%         | +0.14%  |
| Mean % Weight<br>Change at Week 48 | -              | -9.6%          | -       |

Data from the DREAMS-1 trial.[10]

# **Safety and Tolerability**

Across clinical trials, **mazdutide** has been generally well-tolerated. The most common adverse events were gastrointestinal in nature, including diarrhea, nausea, and vomiting, which were mostly mild to moderate in severity.[11]

### Conclusion

**Mazdutide** represents a significant advancement in the development of therapeutics for obesity and type 2 diabetes. Its dual agonism of the GLP-1 and glucagon receptors provides a synergistic mechanism of action that leads to substantial weight loss and improvements in multiple cardiometabolic parameters. The robust data from clinical trials, coupled with a favorable safety profile, underscore the potential of **mazdutide** to become a valuable treatment option for individuals with these chronic metabolic diseases. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this promising agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. Mazdutide Eli Lilly and Company AdisInsight [adisinsight.springer.com]



- 3. Innovent Announces Phase 2 study of Mazdutide (IBI362) in Chinese Participants with Overweight or Obesity Met Primary and All Key Secondary Endpoints BioSpace [biospace.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Mazdutide Wikipedia [en.wikipedia.org]
- 6. Innovent Announces the First Phase 3 Clinical Trial of Mazdutide in Chinese Adults with Overweight or Obesity Met the Primary and All Key Secondary Endpoints, and Plans to Submit NDA of Mazdutide to the NMPA [prnewswire.com]
- 7. Innovent Unveils Phase 3 Mazdutide Weight Management Study Results at ADA's 84th Sessions [synapse.patsnap.com]
- 8. Mazdutide Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. bariatricnews.net [bariatricnews.net]
- 10. Innovent's Phase 3 Trial of Mazdutide for Type 2 Diabetes in China Meets Endpoints, NDA Submission Planned [synapse.patsnap.com]
- 11. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist mazdutide (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebocontrolled, multiple-ascending-dose phase 1b trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of Mazdutide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15498200#investigating-the-discovery-and-synthesis-of-mazdutide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com